molecular formula C5H4ClN5 B1242692 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine CAS No. 21323-71-7

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Cat. No.: B1242692
CAS No.: 21323-71-7
M. Wt: 169.57 g/mol
InChI Key: DRLGKTNNLQRDHQ-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Derivatives

The historical development of triazolopyrimidine derivatives traces back to the early investigations of nitrogen-containing heterocyclic compounds in the mid-twentieth century. Initial research focused on understanding the fundamental chemistry of fused ring systems containing multiple nitrogen atoms, with particular emphasis on their electronic properties and synthetic accessibility. The early synthesis methods involved challenging cyclization reactions that required careful optimization of reaction conditions and reagent selection to achieve acceptable yields.

Pioneering work in the 1970s established the foundational synthetic approaches for triazolopyrimidine construction, including the annulation of 1,2,4-triazole nucleus to pyrimidine and the reverse approach of pyrimidine annulation to 1,2,4-triazole structures. These methodologies provided the groundwork for subsequent developments in the field and enabled the systematic exploration of various substitution patterns and isomeric forms. The discovery that triazolopyrimidines could exist in eight possible isomeric structures opened new avenues for structural diversity and biological activity optimization.

The development of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine specifically emerged from efforts to create halogenated derivatives with enhanced biological activity and improved synthetic accessibility. Early synthetic routes involved the reaction of appropriately substituted pyrimidine precursors with triazole-forming reagents under controlled conditions. These methods often required multiple steps and careful purification procedures to obtain the desired product with high purity and yield.

Research in the 1980s and 1990s witnessed significant advances in understanding the electronic properties and crystal structures of triazolopyrimidine derivatives. Crystal structure analyses revealed important insights into the tautomeric preferences and metal coordination capabilities of these compounds. The determination that certain triazolopyrimidine derivatives existed preferentially as specific tautomers provided crucial information for subsequent molecular design efforts and helped explain their distinct biological activities.

The modern era of triazolopyrimidine chemistry has been characterized by sophisticated synthetic methodologies and comprehensive biological evaluations. Contemporary approaches have incorporated green chemistry principles, microwave-assisted synthesis, and flow chemistry techniques to improve efficiency and reduce environmental impact. These advances have made compounds like this compound more accessible for research and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGKTNNLQRDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425866
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21323-71-7
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID10425866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent: Ethanol or acetonitrile under reflux (80–100°C).

  • Catalyst: Sodium hydride or potassium carbonate to deprotonate intermediates.

  • Yield: 60–75% after recrystallization in methanol.

Example Protocol:

  • Dissolve 3-amino-5-chloro-1-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

  • Reflux for 12 hours, followed by cooling to precipitate the intermediate.

  • Chlorinate the intermediate using POCl₃ (3.0 eq) at 110°C for 4 hours.

Chlorination of Hydroxytriazolopyrimidine Intermediates

Hydroxytriazolopyrimidines serve as key precursors for introducing the chlorine substituent. The hydroxyl group at position 7 is replaced via treatment with phosphoryl chloride (POCl₃), a reaction optimized for both laboratory and industrial scales.

Industrial-Scale Chlorination

  • Temperature: 110–120°C in neat POCl₃.

  • Additives: Catalytic dimethylformamide (DMF) to enhance reactivity.

  • Purity: >95% after vacuum distillation.

Critical Data:

ParameterValueSource
Reaction Time4–6 hours
POCl₃ Equivalents3.0–5.0
Isolated Yield70–85%

Post-Synthetic Methylation Strategies

Introducing the methyl group at position 3 can be achieved via alkylation of pre-formed triazolopyrimidines. This method is favored when functional group compatibility limits direct synthesis.

Alkylation with Methyl Iodide

  • Substrate: 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine.

  • Conditions: Methyl iodide (1.5 eq), K₂CO₃ (2.0 eq) in DMF at 60°C.

  • Yield: 50–65% after column chromatography.

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the methyl iodide. Steric hindrance at position 3 necessitates prolonged reaction times (24–48 hours).

Diazotization and Cyclization Routes

Alternative pathways involve diazotization of aminopyrimidines followed by cyclization. This method is less common but offers scalability for high-throughput applications.

Key Steps:

  • Diazotize 3-amino-5-chloropyrimidine with NaNO₂/HCl at 0–5°C.

  • Cyclize with methylhydrazine in acetic acid at 80°C.

  • Isolate the product via vacuum filtration.

Yield Comparison:

MethodYield (%)Purity (%)
Diazotization5590
Cyclocondensation7595

Industrial Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been adopted to improve reaction control and throughput.

Process Enhancements:

  • Solvent Recycling: Ethanol recovery systems reduce material costs.

  • Automated pH Adjustment: Ensures consistent intermediate quality.

  • Byproduct Management: POCl₃ byproducts are neutralized with aqueous NaHCO₃.

Analytical Characterization

Post-synthetic analysis ensures compliance with regulatory standards. Key techniques include:

  • HPLC: Purity assessment using a C18 column (95:5 acetonitrile/water).

  • NMR: ¹H NMR (DMSO- d6 ) δ 2.45 (s, 3H, CH3), 8.12 (s, 1H, pyrimidine-H).

  • Mass Spectrometry: ESI-MS m/z 170.57 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Introduction to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

This compound is a heterocyclic compound that has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry and biological evaluation. This compound is characterized by its unique triazole and pyrimidine structures, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a scaffold in drug development. Its derivatives have shown promise as inhibitors of various biological targets:

  • USP28 Inhibition : Recent studies have identified derivatives of this compound as potent inhibitors of Ubiquitin-specific protease 28 (USP28), which plays a role in cancer progression. These findings suggest potential applications in cancer therapeutics .

Antiplatelet Activity

Research has demonstrated that certain analogues of this compound exhibit significant antiplatelet activity. This property is particularly relevant for developing treatments for cardiovascular diseases. A study highlighted that modifications to the side chains of this compound could enhance its efficacy as an antiplatelet agent .

Antibacterial Properties

Some derivatives of this compound have also been evaluated for their antibacterial activity. While the primary focus has been on antiplatelet effects, specific modifications have resulted in compounds that show promising antibacterial properties against various pathogens .

Synthetic Applications

The synthetic versatility of this compound allows it to be used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis .

Case Studies and Research Findings

StudyFocusFindings
Goffin et al. (2020)Antiplatelet ActivityIdentified key structural features necessary for maintaining antiplatelet activity in new derivatives .
Recent USP28 Inhibitor StudyCancer TherapeuticsReported novel derivatives with enhanced inhibitory effects on USP28 .
Antibacterial EvaluationInfectious DiseasesDemonstrated effectiveness against specific bacterial strains with certain structural modifications .

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound can bind to active sites or allosteric sites, disrupting normal cellular functions and leading to the death of the pathogen . The exact pathways and targets vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of triazolo[4,5-d]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Key analogs include:

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Findings Reference
7-Chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine 3-methyl, 7-Cl 169.57 Intermediate for tricyclic derivatives; moderate lipophilicity (logP ~2.5)
7-Thiocyanato-3-phenyl-3H-triazolo[4,5-d]pyrimidine (2o) 3-phenyl, 7-SCN 254.30 Melting point: 131–133°C; synthetic intermediate for electrophilic cyanations
VAS2870 3-benzyl, 7-(2-benzoxazolylthio) ~340 (estimated) Pan-NOX inhibitor; inhibits ROS production without altering baseline ROS
3-Benzyl-5-phenyl-7-chloro-triazolo[4,5-d]pyrimidine (7) 3-benzyl, 5-phenyl, 7-Cl ~320 (estimated) Used in nucleophilic substitution reactions for tricyclic compound synthesis
7-Chloro-3-phenethyl-3H-triazolo[4,5-d]pyrimidine 3-phenethyl, 7-Cl 259.70 Higher molecular weight; potential enhanced receptor binding

Cytotoxicity and Lipophilicity

Studies on oxazolo[4,5-d]pyrimidines (a related scaffold) reveal that high logP values (>5.5) correlate with cytotoxicity due to increased membrane permeability and non-specific intracellular binding . For triazolo[4,5-d]pyrimidines, analogs like 3-phenethyl (logP ~5.0) may face similar toxicity challenges, whereas the 3-methyl derivative (logP ~2.5) likely has a safer profile.

Biological Activity

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features contribute to various biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • Molecular Formula : C5_5H4_4ClN5_5
  • Molecular Weight : 169.57 g/mol
  • CAS Number : 21323-71-7

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

  • In vitro assays demonstrated that compounds with similar triazole-pyrimidine structures exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB453 and MCF-7. For instance, one derivative showed an IC50_{50} value of 29.1 µM against MDA-MB453 cells .
CompoundCell LineIC50_{50} (µM)
7-Chloro-3-methylMDA-MB45329.1
Similar DerivativeMCF-715.3

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • Studies indicate that derivatives of triazolo-pyrimidines exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of chlorine and methyl groups enhances this activity .
BacteriaActivity Observed
Staphylococcus aureusYes
Escherichia coliYes

Antiviral Activity

Research indicates that this compound may possess antiviral properties:

  • A study highlighted its effectiveness against Zika virus (ZIKV) and Dengue virus (DENV), with EC50_{50} values reported at 2.4 µM and 1.4 µM respectively . This suggests potential for development as an antiviral agent.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have been documented regarding the efficacy of triazolo-pyrimidine derivatives:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines and demonstrated selective cytotoxicity with minimal effects on normal cells.
  • Antibacterial Efficacy : A series of derivatives were synthesized and tested for their antibacterial activity, showing a correlation between structural modifications and increased potency.

Q & A

Q. How are crystallographic data (e.g., unit cell parameters) used to resolve polymorphic forms?

  • Methodology :
  • Compare experimental PXRD patterns with simulated data from single-crystal structures ().
  • DSC/TGA to identify thermal transitions associated with polymorphs.
  • Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .

Comparative & Mechanistic Studies

Q. How does 7-Chloro-3-methyl-3H-triazolopyrimidine compare to fluorinated analogs in target selectivity?

  • Methodology :
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.
  • Free-energy perturbation (FEP) simulations to quantify differences in binding affinities due to halogen size/electronegativity .

Q. What mechanistic insights explain contradictory cytotoxicity results in different cell lines?

  • Methodology :
  • RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines.
  • CRISPR screens to pinpoint genetic modifiers of compound efficacy.
  • Metabolomics (LC-MS) to assess metabolic activation or detoxification pathways .

Safety & Handling

Q. What precautions are recommended for handling 7-Chloro-3-methyl-3H-triazolopyrimidine in lab settings?

  • Methodology :
  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy ().
  • Store under inert gas (argon) to prevent hydrolysis of the chloro substituent.
  • Dispose via incineration following EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Reactant of Route 2
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.